5,7-dimethyl-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole
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Overview
Description
5,7-dimethyl-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a halogenated benzothiazole derivative reacts with piperazine.
Attachment of the Propan-2-yloxybenzoyl Group: This step involves the acylation of the piperazine nitrogen with 4-(propan-2-yloxy)benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,7-dimethyl-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole or piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole core can intercalate with DNA, while the piperazine ring may enhance binding affinity to specific proteins. The propan-2-yloxybenzoyl group can further influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 5,7-dimethyl-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole stands out due to its unique combination of a benzothiazole core, a piperazine ring, and a propan-2-yloxybenzoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c1-15(2)28-19-7-5-18(6-8-19)22(27)25-9-11-26(12-10-25)23-24-20-14-16(3)13-17(4)21(20)29-23/h5-8,13-15H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVPUEMJFQPWBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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